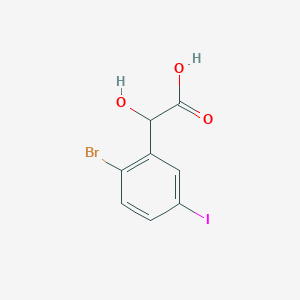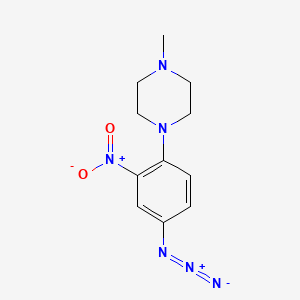
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is a compound that features both azido and nitro functional groups attached to a phenyl ring, which is further connected to a piperazine ring. This unique structure makes it a versatile compound in various chemical reactions and applications, particularly in the field of crosslinking and photoaffinity labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine typically involves the nitration of a suitable precursor followed by azidation. One common method includes the nitration of 4-methylpiperazine with nitric acid to introduce the nitro group. This is followed by the substitution of a halogenated precursor with sodium azide to introduce the azido group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, particularly under UV light, forming reactive nitrene intermediates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide for azidation reactions, UV light for photoactivation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is widely used in scientific research due to its unique properties:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine involves the formation of reactive intermediates upon exposure to UV light. The azido group forms a nitrene intermediate, which can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules . This property is particularly useful in crosslinking and labeling applications.
類似化合物との比較
Similar Compounds
N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate: Another compound with similar azido and nitro groups, used in photoaffinity labeling.
Sulfo-SANPAH: A heterobifunctional crosslinker containing an azido group, used for cell-surface protein crosslinking.
Uniqueness
1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is unique due to its piperazine ring, which provides additional sites for functionalization and enhances its versatility in various applications. Its ability to form stable covalent bonds upon UV activation makes it a valuable tool in both research and industrial settings.
特性
分子式 |
C11H14N6O2 |
|---|---|
分子量 |
262.27 g/mol |
IUPAC名 |
1-(4-azido-2-nitrophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H14N6O2/c1-15-4-6-16(7-5-15)10-3-2-9(13-14-12)8-11(10)17(18)19/h2-3,8H,4-7H2,1H3 |
InChIキー |
XKPCPQQOUHNXNP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


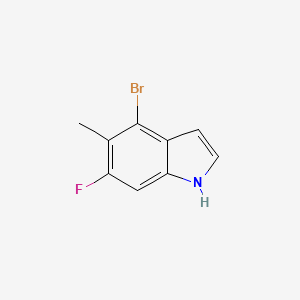

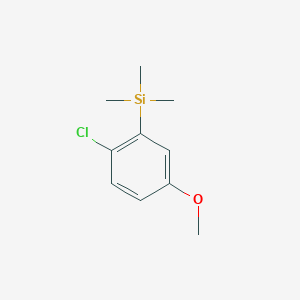
![5-Bromo-4-[2-(methoxymethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13695669.png)
![O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride](/img/structure/B13695685.png)
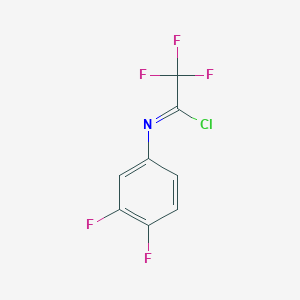
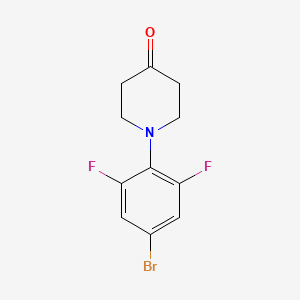
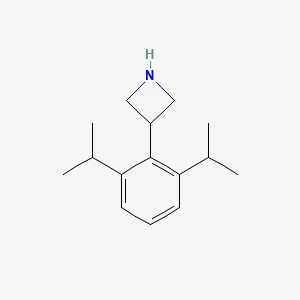


![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13695716.png)
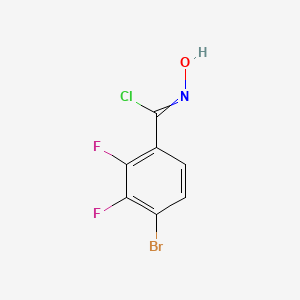
![4-[2-(Chloromethoxy)ethyl]toluene](/img/structure/B13695735.png)
